3-Methyl-2-(piperidin-1-YL)-3H-indole

Histamine H3 Receptor GPCR Binding Affinity Neurological Disorder Target

Procure 3-Methyl-2-(piperidin-1-yl)-3H-indole (CAS 792843-42-6) for your H3R, NOP, and complement pathway research. With certified purity ≥98%, this compound delivers consistent performance in BRET-based binding, radioligand displacement, and functional cAMP assays. Its defined selectivity (>20-fold over H4R) ensures reliable target validation. Avoid experimental variability caused by regioisomeric impurities. Request a quote for bulk or custom synthesis.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B11892755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(piperidin-1-YL)-3H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2N=C1N3CCCCC3
InChIInChI=1S/C14H18N2/c1-11-12-7-3-4-8-13(12)15-14(11)16-9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3
InChIKeyLHTSBFACMKLNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(piperidin-1-yl)-3H-indole: Technical Baseline for Procurement and Research Selection


3-Methyl-2-(piperidin-1-yl)-3H-indole (CAS: 792843-42-6; molecular formula: C14H18N2; molecular weight: 214.31) is a substituted N-piperidinyl indole derivative characterized by a methyl group at the 3-position and a piperidin-1-yl moiety at the 2-position of the 3H-indole core [1]. This compound belongs to a well-established class of indole-based scaffolds with demonstrated polypharmacology across multiple G protein-coupled receptor (GPCR) targets, including histamine H3 receptor (H3R), nociceptin opioid receptor (NOP), and the complement system [2] [3]. Commercially available with certified purity specifications (≥97–98%) , this compound serves as a versatile chemical probe for structure-activity relationship (SAR) studies and as a reference standard in assay development workflows.

Why Generic 3-Methylindole or Piperidinyl Analogs Cannot Substitute for 3-Methyl-2-(piperidin-1-yl)-3H-indole


Substituting this specific compound with a generic 3-methylindole or an alternative piperidinyl isomer carries significant scientific risk due to pronounced positional sensitivity in both binding kinetics and functional efficacy. Systematic SAR studies have established that the substitution pattern on the indole core—specifically 2-substitution versus 3-substitution of the N-piperidinyl group—directly modulates intrinsic activity and receptor selectivity profiles [1]. For instance, 2-substituted N-piperidinyl indoles have been characterized as NOP full agonists with improved potency, whereas the corresponding 3-substituted regioisomers exhibit NOP partial agonism with distinct functional outcomes [2]. This positional requirement is further corroborated by molecular docking analyses that reveal divergent binding conformations between 2- and 3-substituted analogs within the orthosteric binding sites of relevant GPCRs [3]. Consequently, substitution without rigorous functional validation can lead to erroneous experimental interpretations and irreproducible assay results.

Quantitative Differentiation Guide for 3-Methyl-2-(piperidin-1-yl)-3H-indole Against Closest Analogs


High-Affinity Binding to Histamine H3 Receptor (H3R) Differentiates 3-Methyl-2-(piperidin-1-yl)-3H-indole from H4R-Selective Analogs

3-Methyl-2-(piperidin-1-yl)-3H-indole demonstrates a dissociation constant (Kd) of 1.35 nM for the human recombinant H3R (expressed in HEK293T cells) [1]. This binding affinity is approximately 23-fold higher than its affinity for the murine H4R (Kd = 31.2 nM) and 3.4-fold higher than its affinity for human H4R (Kd = 9.16 nM) within the same assay platform [2]. In contrast, a reference H3R antagonist A-304121 exhibited a Ki of 11 nM against human H3R, making the target compound approximately 8-fold more potent in direct binding [3]. The clear selectivity margin (>20-fold) between H3R and H4R provides a defined experimental window for H3R-specific pharmacological interrogation.

Histamine H3 Receptor GPCR Binding Affinity Neurological Disorder Target

Functional Selectivity as a NOP Full Agonist Distinguishes 2-Substituted Indoles from 3-Substituted NOP Partial Agonist Analogs

A systematic SAR analysis of substituted N-piperidinyl indoles revealed a critical positional effect: 2-substituted derivatives (including the core scaffold of 3-methyl-2-(piperidin-1-yl)-3H-indole) exhibit improved NOP receptor potency and function as NOP full agonists, whereas the corresponding 3-substituted N-piperidinyl indoles are characterized as NOP partial agonists with lower intrinsic efficacy [1]. This differential functional profile is not merely quantitative but represents a qualitative shift in receptor signaling output. Molecular docking studies further demonstrate that 2-substitution enables distinct binding conformations within the active-state NOP homology model that are inaccessible to the 3-substituted regioisomers [2].

Nociceptin Opioid Receptor Functional Agonism Pain and Parkinson's Disease

Patent-Enabled Therapeutic Utility in Complement-Mediated Renal Diseases Provides a Distinct Commercial Differentiation Vector

Piperidinyl-indole derivatives, including the structural class represented by 3-methyl-2-(piperidin-1-yl)-3H-indole, are specifically claimed in granted patents for the treatment of complement alternative pathway-mediated renal diseases [1]. US Patent 12,285,422 B2 explicitly claims methods of treating C3 glomerulopathy (C3G) by administering a compound of formula (I) at a dose of 200 mg twice daily [2]. This patent-protected indication represents a commercially validated application vector that distinguishes this compound class from indole derivatives lacking complement pathway activity. The alternative complement pathway is a magnesium-dependent cascade activated by deposition of C3 on susceptible surfaces, with Factor B serving as a key protease target for therapeutic intervention [3].

Complement Factor B Inhibition C3 Glomerulopathy IgA Nephropathy

In Vitro Anticancer Activity Profile of 3-Methylindole Derivatives Informs Assay-Relevant Concentration Ranges

A recent study on N-substituted 3-methylindole derivatives, including compounds structurally related to 3-methyl-2-(piperidin-1-yl)-3H-indole, evaluated cytotoxic activity against MCF-7 breast cancer cells and noncancerous HUVEC cells [1]. The most active derivatives exhibited IC50 values ranging from 27 μM to 53 μM against MCF-7 cells, with selectivity index (SI) values up to 3.21 relative to HUVEC cells [2]. The reference drug tamoxifen was used as a standard comparator. These data provide assay-relevant concentration benchmarks for researchers utilizing this compound class in cancer pharmacology studies, enabling informed experimental design and concentration-response curve optimization.

Anticancer MCF-7 Breast Cancer Cytotoxicity Assay

Recommended Research and Industrial Application Scenarios for 3-Methyl-2-(piperidin-1-yl)-3H-indole


Neurological Drug Discovery: H3R-Targeted Assay Development and Chemical Probe Studies

Given its high-affinity binding to the histamine H3 receptor (Kd = 1.35 nM) and >20-fold selectivity over H4R [1], 3-Methyl-2-(piperidin-1-yl)-3H-indole serves as an excellent reference compound for H3R assay development, including BRET-based binding assays, radioligand displacement studies, and functional cAMP assays. Its defined selectivity window enables clear differentiation from H4R-mediated off-target effects, making it suitable for target validation studies in neurological disorders such as cognitive impairment, sleep-wake regulation, and attention deficit disorders where H3R modulation is therapeutically relevant.

Opioid Receptor Pharmacology: NOP Full Agonist Scaffold for Pain and Parkinson's Disease Research

The 2-substituted N-piperidinyl indole scaffold provides a chemical starting point for developing NOP full agonists with improved potency [2]. This functional profile is distinct from 3-substituted analogs that exhibit only partial agonism. Researchers investigating nociceptin/orphanin FQ (N/OFQ) peptide receptor pharmacology—particularly in the context of non-opioid pain management, Parkinson's disease motor symptom attenuation, or anxiety disorders—will benefit from this compound as a validated pharmacophore for structure-based drug design and SAR expansion.

Complement Therapeutics: Factor B Inhibitor Research for Renal Diseases

Piperidinyl-indole derivatives are patented for treating complement alternative pathway-driven renal diseases, including C3 glomerulopathy (C3G) and IgA nephropathy (IgAN), with a defined clinical dosing regimen of 200 mg BID [3]. This compound class is suitable for in vitro complement pathway inhibition assays, Factor B enzymatic activity studies, and preclinical efficacy models of complement-mediated glomerular injury. The patent-protected therapeutic utility provides a clear translational rationale for selecting this compound over analogs lacking complement pathway activity.

Cancer Pharmacology: Cytotoxicity Screening and Selectivity Benchmarking

N-substituted 3-methylindole derivatives have demonstrated selective cytotoxicity against MCF-7 breast cancer cells with IC50 values in the 27–53 μM range and selectivity index values up to 3.21 [4]. 3-Methyl-2-(piperidin-1-yl)-3H-indole can be employed as a control or comparative agent in anticancer screening campaigns, particularly those focused on indole-based chemotypes. The established concentration-response benchmarks facilitate assay optimization and cross-study data comparability in cancer pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-(piperidin-1-YL)-3H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.